2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound is characterized by the presence of a bromine atom and a hydrobromide group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide can be achieved through various synthetic routes. One common method involves the functionalization of imidazo[1,2-a]pyridines via radical reactions . This process typically includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies. Another approach involves the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide undergoes various chemical reactions, including substitution reactions. For example, the interaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform results in the substitution of a hydrogen atom at the C-3 carbon atom, forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide . Common reagents used in these reactions include bromine and iodine, and the major products formed are halogenated imidazo[1,2-a]pyridines.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, imidazo[1,2-a]pyridine derivatives are known for their biological activity, including antimicrobial properties . These compounds are also used as fluorescent probes for the determination of mercury and iron ions . In the pharmaceutical industry, they are found in active pharmaceutical ingredients such as zolimidine, zolpidem, and saripidem .
Wirkmechanismus
The mechanism of action of 2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways. The direct functionalization of the imidazo[1,2-a]pyridine scaffold is considered one of the most efficient strategies for constructing derivatives with desired biological activities . The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to the modulation of various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide can be compared with other similar compounds, such as 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine . While both compounds share the imidazo[1,2-a]pyridine scaffold, the presence of different substituents (e.g., bromine at different positions) contributes to their unique chemical properties and biological activities. Other similar compounds include substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which are synthesized through multicomponent condensation reactions .
Eigenschaften
Molekularformel |
C11H12Br2N2O |
---|---|
Molekulargewicht |
348.03 g/mol |
IUPAC-Name |
2-bromo-1-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C11H11BrN2O.BrH/c1-7-3-4-10-13-8(2)11(9(15)5-12)14(10)6-7;/h3-4,6H,5H2,1-2H3;1H |
InChI-Schlüssel |
KZDRQJQKJJBJDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=NC(=C2C(=O)CBr)C)C=C1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.